(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isolopinavir is a compound closely related to lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. Lopinavir is often administered in combination with ritonavir to enhance its bioavailability and efficacy. Isolopinavir shares similar structural and functional properties with lopinavir, making it a subject of interest in antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common method includes the use of stearic acid-based solid lipid nanoparticles (SLNs) prepared by hot melt emulsion technique . Another method involves the spray-drying technique to develop isolopinavir-loaded phospholipid vesicles .
Industrial Production Methods
Industrial production of isolopinavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hot melt emulsion and spray-drying are scaled up to produce isolopinavir in bulk quantities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Isolopinavir undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of isolopinavir, such as sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity .
Scientific Research Applications
Isolopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.
Biology: Investigated for its potential to inhibit viral proteases, including those of HIV and SARS-CoV-2
Medicine: Explored as a therapeutic agent for treating viral infections, particularly in combination with other antiretrovirals.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Isolopinavir exerts its effects by inhibiting the activity of viral proteases, enzymes critical for the viral lifecycle. It binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins required for viral replication . This results in the formation of immature, noninfectious viral particles.
Comparison with Similar Compounds
Isolopinavir is compared with other protease inhibitors such as ritonavir, darunavir, saquinavir, and atazanavir . While all these compounds share a common mechanism of action, isolopinavir is unique in its structural properties and specific interactions with viral proteases. Similar compounds include:
Ritonavir: Often used in combination with lopinavir to enhance its bioavailability.
Darunavir: Another protease inhibitor with a different resistance profile.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Atazanavir: Known for its once-daily dosing regimen and favorable side effect profile.
Isolopinavir’s uniqueness lies in its specific binding affinity and inhibitory effects on viral proteases, making it a valuable compound in antiviral research and therapy.
Properties
Molecular Formula |
C38H50N4O5 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide |
InChI |
InChI=1S/C38H50N4O5/c1-5-26(2)35(42-21-13-20-39-38(42)46)37(45)40-31(22-29-16-8-6-9-17-29)24-33(43)32(23-30-18-10-7-11-19-30)41-34(44)25-47-36-27(3)14-12-15-28(36)4/h6-12,14-19,26,31-33,35,43H,5,13,20-25H2,1-4H3,(H,39,46)(H,40,45)(H,41,44)/t26-,31-,32-,33-,35+/m0/s1 |
InChI Key |
YORYEDPQPARBHF-NLVSJJSZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.